2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
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Overview
Description
The compound "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" is a chemical entity that appears to be related to a family of compounds that involve chlorophenyl sulfone structures. These compounds are of interest due to their potential biological activities and their use in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related compounds involves the use of chlorophenyl sulfone moieties. For instance, the enantiomers of a compound with a similar structure were synthesized using a highly diastereoselective alkylation method of acyloxazolidinone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid," although the specific details of its synthesis are not provided in the papers.
Molecular Structure Analysis
While the exact molecular structure analysis of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" is not discussed, the structure likely includes a chlorophenyl sulfone group attached to an amino acid backbone. The presence of a chlorophenyl group can influence the electronic properties of the molecule and potentially its reactivity .
Chemical Reactions Analysis
The chlorophenyl sulfone moiety is known to participate in various chemical reactions. For example, sulfonation and sulfation reactions involving chlorophenols have been studied, indicating that the chlorophenyl group can undergo further chemical transformations . This could imply that "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" may also be amenable to such reactions, although the specific reactions it undergoes are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid" are not directly reported. However, related compounds with chlorophenyl sulfone structures have been shown to have specific physical properties, such as the formation of clear and colorless membranes when cast from solution . The presence of the chlorophenyl sulfone group can also influence the solubility and thermal properties of the compound .
Scientific Research Applications
GABAB Receptor Antagonism
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid shows potential as a GABAB receptor antagonist. A similar compound, saclofen, demonstrated powerful antagonism of GABA at the GABAB receptor, indicating the relevance of sulfonic acid derivatives in studying GABA receptor activities (Abbenante & Prager, 1992).
Palladium(II) Coordination Compounds
Studies on Palladium(II) coordination compounds with related aminooxy acids reveal the potential of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid in forming chelates with metals, which is crucial in understanding its coordination chemistry (Warnke & Trojanowska, 1993).
Antiviral Activity
Compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, such as sulfonamide derivatives, have demonstrated antiviral activity, indicating potential applications in antiviral research (Chen et al., 2010).
Development of ELISA for Antibiotics
The development of enzyme-linked immunosorbent assay (ELISA) using antibodies against similar sulfonamide compounds for detecting sulfonamide antibiotics in veterinary applications highlights another research application of this compound (Adrián et al., 2009).
Macrocyclic Aromatic Ether Sulfone Synthesis
The synthesis of novel macrocyclic aromatic ether sulfones using derivatives of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, for applications in polymer science, is another potential research area (Rodewald & Ritter, 1997).
Amino Acid Sulfonamides Synthesis
The creation of amino acid derivatives using compounds similar to 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, such as 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, demonstrates its potential in producing novel amino acid derivatives (Riabchenko et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPDKVAZYITZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377541 |
Source
|
Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
CAS RN |
251097-66-2 |
Source
|
Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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